molecular formula C10H13N5O4 B14169017 Adenine, 9-beta-D-ribopyranosyl- CAS No. 17434-52-5

Adenine, 9-beta-D-ribopyranosyl-

Cat. No.: B14169017
CAS No.: 17434-52-5
M. Wt: 267.24 g/mol
InChI Key: PIYAXTGSPRHBFB-UHFFFAOYSA-N
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Description

. It plays a crucial role in various biological processes, including energy transfer, signal transduction, and as a building block of nucleic acids.

Preparation Methods

Synthetic Routes and Reaction Conditions

Adenine, 9-beta-D-ribopyranosyl- can be synthesized through several methods. One common approach involves the condensation of adenine with ribose under acidic conditions . Another method includes the enzymatic transglycosylation reaction, where adenine is transferred to a ribose moiety .

Industrial Production Methods

Industrial production of adenosine typically involves fermentation processes using microbial strains such as Streptomyces antibioticus . The fermentation broth is then subjected to various purification steps to isolate and purify the compound.

Chemical Reactions Analysis

Types of Reactions

Adenine, 9-beta-D-ribopyranosyl- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Iodine, potassium permanganate

    Reduction: Sodium borohydride

    Substitution: Halogenating agents like thionyl chloride

Major Products

    Oxidation: Inosine

    Reduction: Deoxyadenosine

    Substitution: Halogenated adenosine derivatives

Comparison with Similar Compounds

Properties

CAS No.

17434-52-5

Molecular Formula

C10H13N5O4

Molecular Weight

267.24 g/mol

IUPAC Name

2-(6-aminopurin-9-yl)oxane-3,4,5-triol

InChI

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(16)1-19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)

InChI Key

PIYAXTGSPRHBFB-UHFFFAOYSA-N

Canonical SMILES

C1C(C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)O)O

Origin of Product

United States

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